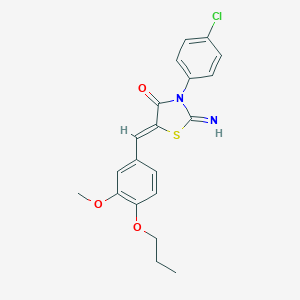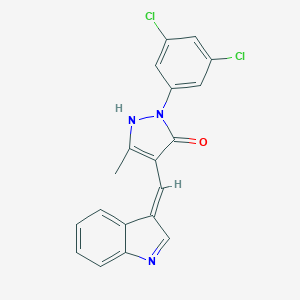![molecular formula C23H18ClN3O2S B302859 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302859.png)
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in scientific research.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has minimal toxicity in vitro and in vivo. The compound has been shown to have low cytotoxicity in human cancer cell lines and low acute toxicity in mice. Additionally, the compound has been shown to have low hemolytic activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is its potential for use in the development of new drugs and antibiotics. The compound has been shown to have promising activity against cancer cells and a range of bacteria. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential direction is the development of new anticancer drugs based on the compound. Another potential direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成方法
The synthesis method for 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-chlorobenzenethiol with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 3-(bromomethyl)phenylboronic acid to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. The compound has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been shown to have antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), making it a potential candidate for the development of new antibiotics.
属性
产品名称 |
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
|---|---|
分子式 |
C23H18ClN3O2S |
分子量 |
435.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-4-2-5-16(12-15)22-26-27-23(29-22)17-6-3-7-19(13-17)25-21(28)14-30-20-10-8-18(24)9-11-20/h2-13H,14H2,1H3,(H,25,28) |
InChI 键 |
IKGOWCDSENGFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)